1-Bromooctadecane

Catalog No.
S661058
CAS No.
112-89-0
M.F
C18H37Br
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromooctadecane

CAS Number

112-89-0

Product Name

1-Bromooctadecane

IUPAC Name

1-bromooctadecane

Molecular Formula

C18H37Br

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3

InChI Key

WSULSMOGMLRGKU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCBr

Synonyms

1-Bromo-octadecane; NSC 5542; Octadecyl Bromide; Stearyl Bromide; n-Octadecyl Bromide

Canonical SMILES

CCCCCCCCCCCCCCCCCCBr

Shortening Single-Walled Carbon Nanotubes (SWCNTs)

One primary application of 1-Bromooctadecane lies in the field of nanotechnology. Studies have shown its effectiveness in shortening single-walled carbon nanotubes (SWCNTs) []. This process involves the use of 1-Bromooctadecane as a precursor molecule, where specific chemical reactions break down the SWCNTs into shorter lengths with desired properties. Shortened SWCNTs possess unique characteristics, making them valuable for various applications, including:

  • Reinforcing materials: They can enhance the strength and electrical conductivity of composite materials [].
  • Biomedical applications: They hold potential for drug delivery, biosensing, and bioimaging [].
  • Electronic devices: They can be used in the development of transistors, sensors, and other electronic components [].

Synthesis of Octadecane

1-Bromooctadecane serves as a starting material for the synthesis of octadecane (C18H38), a long-chain alkane. This process typically involves the reduction of 1-Bromooctadecane using a catalyst, such as sodium borohydride (NaBH4) []. Octadecane finds various applications in research, including:

  • Biofuel research: It can be used as a biofuel or blended with other fuels to improve their properties [].
  • Material science: It serves as a model system for studying the behavior of long-chain molecules in different environments [].
  • Organic chemistry: It acts as a starting material for the synthesis of various other organic compounds [].

Modifying Bentonite Clay

1-Bromooctadecane plays a role in modifying the properties of bentonite clay, a type of clay mineral commonly used in various industrial applications. Through a specific reaction, 1-Bromooctadecane helps create a derivative, dimethyldistearylammonium bromide, which alters the surface characteristics of bentonite clay []. This modified clay exhibits improved properties, making it suitable for various applications, such as:

  • Oil spill remediation: It can absorb oil and other organic contaminants from water [].
  • Drug delivery: It can be used as a carrier for controlled drug release [].
  • Soil improvement: It can enhance soil properties, such as water retention and nutrient availability [].

1-Bromooctadecane, also known as octadecyl bromide or stearyl bromide, is a chemical compound with the molecular formula C18H37BrC_{18}H_{37}Br and a molecular weight of approximately 333.39 g/mol. It is classified under the category of alkyl halides, specifically as a primary alkyl bromide due to the presence of the bromine atom at the terminal position of the octadecane chain. This compound appears as a colorless to light yellow liquid and has a melting point of 25-30 °C and a boiling point ranging from 214-216 °C at reduced pressure .

1-Bromooctadecane is mainly insoluble in water but soluble in organic solvents such as ethanol, ether, and ethyl acetate. Its stability under normal conditions makes it a useful reagent in various chemical syntheses .

1-Bromooctadecane itself does not possess a well-defined mechanism of action in biological systems. Its primary function lies in its role as a precursor or reactant in various synthetic processes.

1-Bromooctadecane can pose some safety hazards:

  • Skin and Eye Irritation: It may cause irritation upon contact with skin and eyes [].
  • Harmful if Swallowed: Ingestion can be harmful [].
  • Flammability: Information on flammability is not readily available. However, as an organic compound, it is likely combustible.
Typical of alkyl halides:

  • Nucleophilic Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions or amines.
  • Elimination Reactions: Under certain conditions, it can participate in elimination reactions to form alkenes.
  • Formation of Organometallic Compounds: It can react with metals like magnesium to form Grignard reagents, which are valuable intermediates in organic synthesis.

The synthesis of 1-bromooctadecane typically involves the reaction of stearyl alcohol with hydrogen bromide. The process includes:

  • Heating stearyl alcohol to approximately 100 °C.
  • Introducing dry hydrogen bromide into the reaction mixture.
  • Maintaining the temperature between 100-120 °C until no further hydrogen bromide is absorbed.
  • Layering the bromide, washing the organic phase with concentrated sulfuric acid, and then treating it with methanol.
  • Finally, performing vacuum distillation to isolate 1-bromooctadecane with a yield of around 90% .

1-Bromooctadecane has several applications:

  • Organic Synthesis: It serves as an important reagent in organic synthesis for producing various compounds, including surfactants and polymer additives.
  • Nanotechnology: It is used in the preparation of shortened single-walled carbon nanotubes.
  • Modification of Bentonite: It acts as a raw material for creating dimethyldistearylammonium bromide, which modifies bentonite clay for various industrial applications .

Similar Compounds: Comparison

Similar compounds to 1-bromooctadecane include:

  • Octadecane (C18H38): A saturated hydrocarbon without halogen substitution, primarily used as a lubricant and in candle production.
  • Stearyl Alcohol (C18H38O): A fatty alcohol that serves as an emollient and emulsifier in cosmetics.
  • 1-Chlorooctadecane (C18H37Cl): A chlorinated derivative that exhibits different reactivity compared to its brominated counterpart.

Comparison Table

CompoundMolecular FormulaUnique Features
1-BromooctadecaneC18H37BrHalogenated alkane; used in organic synthesis
OctadecaneC18H38Saturated hydrocarbon; non-reactive
Stearyl AlcoholC18H38OFatty alcohol; used in cosmetic formulations
1-ChlorooctadecaneC18H37ClChlorinated; different reactivity profile

Each compound exhibits unique properties and applications based on their molecular structure and functional groups, making 1-bromooctadecane particularly valuable in synthetic organic chemistry due to its reactivity as an alkyl halide.

XLogP3

10.3

Melting Point

28.2 °C

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 19 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 18 of 19 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.94e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

112-89-0

Wikipedia

1-Bromooctadecane

General Manufacturing Information

Octadecane, 1-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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